MS9449

PROTAC EGFR Degradation Potency

MS9449 is a validated PROTAC degrader selectively targeting mutant EGFR (L858R, Ex19del) while sparing wild-type. Features attenuated hook effect and high in vivo bioavailability for reliable preclinical studies. Ideal for investigating EGFR-dependent oncogenic signaling.

Molecular Formula C60H76ClFN10O8S
Molecular Weight 1151.8 g/mol
Cat. No. B12398479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS9449
Molecular FormulaC60H76ClFN10O8S
Molecular Weight1151.8 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)NCCCCCCCCCCC(=O)N3CCN(CC3)CCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)C7=CC=C(C=C7)C8=C(N=CS8)C)O
InChIInChI=1S/C60H76ClFN10O8S/c1-38(2)56(53-29-39(3)69-80-53)60(77)72-35-44(73)31-50(72)59(76)68-48(41-16-18-42(19-17-41)57-40(4)66-37-81-57)34-54(74)63-22-13-11-9-7-6-8-10-12-15-55(75)71-26-24-70(25-27-71)23-14-28-79-52-32-45-49(33-51(52)78-5)64-36-65-58(45)67-43-20-21-47(62)46(61)30-43/h16-21,29-30,32-33,36-38,44,48,50,56,73H,6-15,22-28,31,34-35H2,1-5H3,(H,63,74)(H,68,76)(H,64,65,67)/t44-,48+,50+,56-/m1/s1
InChIKeyVDUPETHSNLCFNB-HHHFUCLFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS39 (Compound 6) – Gefitinib-Based VHL-Recruiting PROTAC Degrader for Mutant EGFR


MS39, also designated compound 6, is a bifunctional proteolysis-targeting chimera (PROTAC) designed to selectively degrade mutant forms of the epidermal growth factor receptor (EGFR) while sparing wild-type EGFR [1]. The molecule consists of a gefitinib-derived EGFR-binding warhead conjugated via an optimized carbon linker to a von Hippel–Lindau (VHL) E3 ligase ligand, enabling targeted ubiquitination and proteasomal degradation of oncogenic EGFR variants such as exon 19 deletion and L858R [1]. MS39 is recognized as the first EGFR degrader with sufficient in vivo pharmacokinetic properties for preclinical efficacy studies [1].

Why EGFR-Targeting PROTACs Cannot Be Interchanged: The Critical Role of Linker Chemistry and E3 Ligase Specificity


PROTAC degraders are exquisitely sensitive to linker composition, length, and attachment points, as well as the choice of E3 ligase recruiting element [1]. Even minor structural alterations—such as substituting a polyethylene glycol linker with an all-carbon chain, or switching from VHL to cereblon (CRBN) recruitment—can drastically alter degradation potency, selectivity, and the dose-dependent hook effect [1]. The evidence below demonstrates that MS39 possesses a specific combination of linker (nine-methylene carbon chain) and VHL ligand that yields a differentiated degradation profile, reduced hook effect relative to PROTAC3, and superior in vivo exposure compared to its CRBN-based analog MS154 [1].

Quantitative Differentiation of MS39 Against Closest Comparators: A Side-by-Side Evidence Assessment


Superior Degradation Potency (DC50) of MS39 Versus CRBN-Based Degrader MS154 in Mutant EGFR Cell Lines

In direct head-to-head experiments using the same 16 h treatment protocol, MS39 achieved DC50 values of 5.0 nM in HCC-827 (exon 19 deletion) cells and 3.3 nM in H3255 (L858R) cells. In contrast, the CRBN-recruiting degrader MS154 exhibited DC50 values of 11 nM and 25 nM in the same cell lines, respectively [1]. This demonstrates that MS39 is approximately 2.2-fold more potent in HCC-827 cells and 7.6-fold more potent in H3255 cells than the CRBN-based analog [1].

PROTAC EGFR Degradation Potency DC50

Markedly Reduced Hook Effect at High Concentrations Compared to PROTAC3

PROTAC molecules can exhibit a 'hook effect' at high concentrations, wherein excess compound saturates binary complex formation and paradoxically reduces degradation efficiency. In a side-by-side Western blot comparison, MS39 displayed a substantially attenuated hook effect relative to the previously reported VHL-recruiting EGFR degrader PROTAC3 at concentrations of 1 µM and 10 µM in both HCC-827 and H3255 cells [1]. While PROTAC3 showed significant loss of degradation efficacy at high doses, MS39 maintained more consistent target depletion across the tested concentration range [1].

PROTAC EGFR Hook Effect E3 Ligase

First-in-Class In Vivo Pharmacokinetic Profile Enabling Preclinical Efficacy Studies

Following a single intraperitoneal injection of 50 mg/kg in mice, MS39 achieved sustained plasma concentrations of approximately 5 µM for over 8 hours and maintained ~1 µM at 24 hours post-dose [1]. In stark contrast, the CRBN-based comparator MS154 exhibited plasma concentrations that were 10- to 100-fold lower under identical dosing conditions [1]. The authors explicitly state that MS39 is the first EGFR degrader with sufficient in vivo PK properties to support efficacy studies, a claim not extended to MS154 or PROTAC3 [1].

PROTAC EGFR Pharmacokinetics In Vivo

Quantitative Proteome-Wide Selectivity Confirmed by Global Mass Spectrometry

Label-free quantitative proteomics in HCC-827 cells identified 4,794 proteins, with EGFR being the sole protein exhibiting a log2 fold change of approximately –2 upon MS39 treatment, corresponding to over 75% degradation of the EGFR pool [1]. A small number of other proteins showed marginal downregulation but with substantially lower fold changes and confidence levels, indicating that MS39 is highly selective for EGFR across the detectable proteome [1].

PROTAC EGFR Proteomics Selectivity

Validated Application Scenarios for MS39 Based on Differentiating Evidence


In Vivo Preclinical Efficacy Studies in Mutant EGFR-Driven Tumor Models

MS39 is the first EGFR degrader with documented plasma exposure sufficient for chronic dosing in mice (sustained ~5 µM levels for >8 h after 50 mg/kg IP) [1]. This enables tumor growth inhibition studies that were previously unfeasible with less bioavailable PROTACs such as PROTAC3 or MS154 [1].

High-Content Degradation Assays Requiring a Broad Concentration Window

The attenuated hook effect of MS39 at high concentrations (1–10 µM) compared to PROTAC3 [1] makes it preferable for dose-response studies where maintaining degradation efficacy across a wide concentration range is critical for accurate curve fitting and EC50/DC50 determination.

Mutant-Selective EGFR Degradation in Heterogeneous Cancer Cell Populations

MS39 potently degrades EGFR exon 19 deletion and L858R mutants (DC50 3.3–5.0 nM) while sparing wild-type EGFR at concentrations up to 10 µM [1]. This selective profile is ideal for experiments designed to dissect mutant-specific signaling pathways without confounding wild-type EGFR perturbation.

Proteomics Experiments Requiring Highly Selective Target Engagement

Global proteomic analysis confirms that MS39 degrades EGFR with high selectivity, showing minimal off-target effects across >4,700 detected proteins [1]. This makes MS39 a suitable tool compound for functional proteomics or chemoproteomic studies aimed at mapping EGFR-dependent protein networks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS9449

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.